![molecular formula C22H19ClN2O3 B11168702 8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11168702.png)
8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrazole ring with a chromenone core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the chromenone core. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable synthesis methods to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the chlorine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds, including the target compound, exhibit significant antimicrobial properties. A study demonstrated that related pyrazole derivatives showed effective inhibition against various bacterial strains and fungi. The presence of a 4-chlorophenyl group enhances the compound's activity due to its electron-withdrawing properties, which contribute to the overall pharmacophore of the molecule .
Antioxidant Properties
The antioxidant potential of compounds similar to 8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been explored in various studies. These compounds can scavenge free radicals and protect cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings significantly influence biological activity. For instance:
- Electron-Withdrawing Groups : The presence of chlorine at the para position enhances antimicrobial activity.
- Hydroxyl Groups : Hydroxylation at specific positions improves solubility and bioavailability.
Case Studies
Several studies have documented the applications of similar compounds:
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial activity of a related pyrazole derivative against Gram-positive and Gram-negative bacteria, showing promising results with zones of inhibition ranging from 15 mm to 30 mm .
- Antioxidant Activity Assessment : Research highlighted that pyrazole derivatives exhibit significant free radical scavenging abilities through DPPH assays, indicating their potential as antioxidant agents .
- Anti-inflammatory Mechanisms : Investigations into inflammation pathways revealed that pyrazole derivatives could inhibit COX enzymes, suggesting their utility in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 8-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
The uniqueness of 8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a structurally complex molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClN2O2, with a molecular weight of approximately 380.84 g/mol. It features a pyrazole ring, a cyclopenta[c]chromene moiety, and a hydroxyl group, contributing to its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C22H20ClN2O2 |
Molecular Weight | 380.84 g/mol |
Boiling Point | Predicted: 503.3 °C |
Density | 1.24 g/cm³ |
pKa | -0.25 |
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, a series of polysubstituted pyrazoles were evaluated for their effects against various tumor cell lines, revealing broad-spectrum antitumor properties with some compounds showing GI50 values less than 0.01 µM . The specific compound has not been extensively tested in isolation; however, related pyrazole derivatives have demonstrated promising results in preclinical models.
The biological activity of pyrazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For example, some pyrazole compounds are known to inhibit histone deacetylases (HDACs), which play a role in cancer progression by regulating gene expression . The presence of the chlorophenyl group may enhance the compound's ability to interact with these targets.
Antiviral Activity
In addition to antitumor properties, certain pyrazole derivatives have shown antiviral effects. Compounds were tested for their ability to inhibit hepatitis C virus (HCV) replication in hepatocellular carcinoma cell lines. Results indicated that specific analogs could inhibit both positive and negative strands of HCV RNA at concentrations ranging from 10-100 µg/mL .
Case Study 1: Antitumor Screening
A recent investigation involved screening various pyrazole derivatives for antitumor efficacy using the National Cancer Institute’s in vitro disease-oriented antitumor screening program. Among the tested compounds, those similar to our target compound exhibited significant inhibition against multiple cancer cell lines, indicating a promising avenue for further research into its therapeutic potential .
Case Study 2: Antiviral Activity Assessment
In another study focused on antiviral activity, several pyrazole derivatives were assessed for their capacity to inhibit HCV replication. The results demonstrated that certain structural modifications led to enhanced antiviral potency, suggesting that our compound's unique structure could similarly influence its efficacy against viral pathogens .
Properties
Molecular Formula |
C22H19ClN2O3 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C22H19ClN2O3/c1-11-9-18-20(14-3-2-4-15(14)22(27)28-18)21(26)19(11)17-10-16(24-25-17)12-5-7-13(23)8-6-12/h5-9,16,24,26H,2-4,10H2,1H3 |
InChI Key |
LHAUFLMPFNUHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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